molecular formula C13H14N4O2 B12455527 N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide CAS No. 944780-95-4

N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B12455527
CAS No.: 944780-95-4
M. Wt: 258.28 g/mol
InChI Key: YYGNLEAKGXYTOQ-UHFFFAOYSA-N
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Description

N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxyphenyl group, an ethylideneamino linkage, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 2-hydroxyacetophenone with 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ethylideneamino linkage can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

CAS No.

944780-95-4

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-8-7-11(16-14-8)13(19)17-15-9(2)10-5-3-4-6-12(10)18/h3-7,18H,1-2H3,(H,14,16)(H,17,19)

InChI Key

YYGNLEAKGXYTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2O

Origin of Product

United States

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